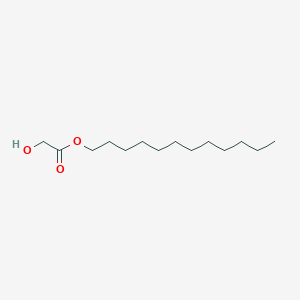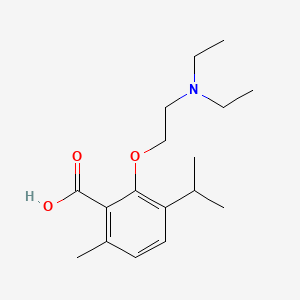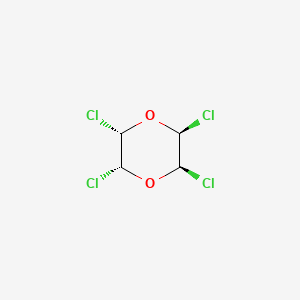![molecular formula C17H17NOSi B14650893 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- CAS No. 41380-42-1](/img/structure/B14650893.png)
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a nitrile group and a trimethylsilyl-protected hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- typically involves the reaction of 9H-fluorene-9-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
9H-Fluorene-9-carbonitrile+Trimethylsilyl chloride→9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl-functionalized fluorene derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- is largely dependent on its chemical reactivity. The trimethylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxyl site. Upon deprotection, the hydroxyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of amines or other nitrogen-containing compounds.
Comparaison Avec Des Composés Similaires
9H-Fluorene-9-carbonitrile: Lacks the trimethylsilyl-protected hydroxyl group, making it less versatile in certain synthetic applications.
9-Hydroxy-9-fluorenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitrile group and the trimethylsilyl-protected hydroxyl group in 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- provides a unique combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
41380-42-1 |
|---|---|
Formule moléculaire |
C17H17NOSi |
Poids moléculaire |
279.41 g/mol |
Nom IUPAC |
9-trimethylsilyloxyfluorene-9-carbonitrile |
InChI |
InChI=1S/C17H17NOSi/c1-20(2,3)19-17(12-18)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,1-3H3 |
Clé InChI |
MSAYCKNTHMUHBA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


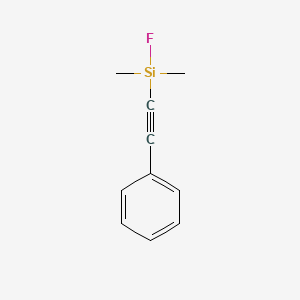
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

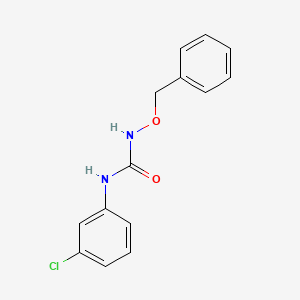
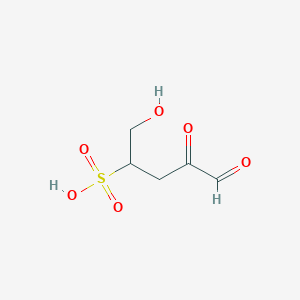
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
